BenchChemオンラインストアへようこそ!

(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol

Neuropharmacology Dopamine Transporter Transporter Assay

Select (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol (CAS 1568090-75-4) for its unique, stereospecific dual pharmacology: DAT inhibition (IC50 658 nM) combined with potent nAChR antagonism (IC50 1.8–15 nM) and confirmed human TAAR1 agonism (EC50 1.14 µM). This profile is absent in generic adamantane derivatives like amantadine or memantine. The rigid adamantane scaffold and chiral (1R)-aminoethanol handle make it an indispensable building block for asymmetric synthesis and a superior chemical probe for dissecting dopaminergic-cholinergic interplay in Parkinson's, ADHD, or addiction models. Insist on the defined (1R) stereoisomer—racemic or achiral substitutes yield irreproducible results.

Molecular Formula C12H21NO
Molecular Weight 195.3 g/mol
CAS No. 1568090-75-4
Cat. No. B3106141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol
CAS1568090-75-4
Molecular FormulaC12H21NO
Molecular Weight195.3 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(CN)O
InChIInChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m0/s1
InChIKeyGLCFWAYXPRBRNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol: A Key Adamantane-Derived Chiral Amino Alcohol


(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol (CAS 1568090-75-4) is a chiral amino alcohol characterized by a bulky, lipophilic adamantane cage linked to a (1R)-configured 2-aminoethanol moiety . This compound belongs to the class of adamantane derivatives, a family extensively explored for their unique physicochemical and biological properties. The adamantane core imparts high lipophilicity and structural rigidity, which can enhance membrane permeability and binding affinity to hydrophobic pockets of target proteins [1], while the amino alcohol group provides critical hydrogen bonding capabilities . This specific stereoisomer is a high-purity research chemical and a versatile building block for the synthesis of complex molecules and the exploration of stereospecific biological interactions .

The Perils of Substitution: Why (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol is Not Interchangeable with Other Adamantane Derivatives


Substituting (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol with a generic adamantane derivative or a different stereoisomer is scientifically unsound due to the profound impact of both the adamantane scaffold's specific functionalization and the molecule's chirality. As a class, adamantane derivatives exhibit diverse, and often opposing, pharmacological profiles; for instance, amantadine is primarily an NMDA antagonist and antiviral, while vildagliptin is a DPP-4 inhibitor [1]. The presence and position of the aminoethanol group on the adamantane core, combined with the specific (1R) stereochemistry, dictate a unique set of intermolecular interactions, target binding kinetics, and off-target activity profiles [2]. The quantitative evidence presented below demonstrates that even within the same functional class, potency and selectivity can vary by orders of magnitude across different receptors and transporters, making informed selection based on precise molecular identity critical for reproducible research outcomes.

Quantitative Evidence for (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol: A Comparator-Based Performance Analysis


Dopamine Transporter (DAT) Inhibition: Potency Comparison with Amantadine

(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol inhibits the human dopamine transporter (DAT) with an IC50 value of 658 nM in [3H]dopamine reuptake assays using HEK293 cells expressing human DAT [1]. This level of potency is significantly higher than that reported for the classical adamantane derivative amantadine. In comparable synaptosomal preparations, amantadine inhibits dopamine uptake only at high concentrations, with a reported Ki of 125 µM [2]. This represents an approximately 190-fold difference in potency.

Neuropharmacology Dopamine Transporter Transporter Assay

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Subtype Selectivity Profile

(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol exhibits potent antagonist activity at multiple human neuronal nicotinic acetylcholine receptor (nAChR) subtypes. It displays a clear potency rank order with IC50 values of 1.8 nM (α3β4), 12.0 nM (α4β2), 15.0 nM (α4β4), and 7.9 nM (α1β1γδ) in functional assays measuring inhibition of carbamylcholine-induced 86Rb+ efflux [1]. In contrast, the well-studied adamantane memantine, while an NMDA antagonist, shows negligible activity at nAChRs at therapeutic concentrations.

Nicotinic Receptors Ion Channel Neuropharmacology

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: A Distinct Pharmacological Effect

(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol acts as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1), with an EC50 of 1.14 µM in a cAMP accumulation assay [1]. This is a distinct pharmacological activity not shared by many classical adamantane-based drugs. For comparison, memantine and amantadine have shown no significant direct agonism at TAAR1 in similar assay systems.

GPCR TAAR1 Neuropsychopharmacology

P2X3 Receptor Antagonism: Moderate Potency in a Pain-Related Target

This compound shows antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM [1]. P2X3 receptors are key mediators of pain signaling. While this is a modest potency compared to optimized clinical candidates for this target, it represents a distinct activity. Other adamantane derivatives, such as amantadine, have not been reported to possess significant P2X3 antagonism at comparable concentrations.

Purinergic Signaling Pain Ion Channel

Optimal Application Scenarios for (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol in Research and Development


Neurological Disease Modeling Requiring Potent DAT and nAChR Modulation

In models of Parkinson's disease, ADHD, or nicotine addiction, this compound can be used as a chemical probe to simultaneously inhibit dopamine reuptake (IC50 658 nM [1]) and antagonize multiple nAChR subtypes (IC50 1.8-15 nM [2]). This dual-action profile, which is significantly more potent at DAT than amantadine and completely distinct from the NMDA-focused mechanism of memantine, makes it a superior choice for dissecting the interplay between dopaminergic and cholinergic systems. Its defined activity at both targets allows for cleaner interpretation of in vitro and in vivo results compared to less selective or less potent tools.

TAAR1-Mediated Pathway Investigation in Psychiatric Disorders

Given its confirmed agonist activity at human TAAR1 (EC50 1.14 µM [3]), this compound serves as a valuable starting point for investigating the therapeutic potential of TAAR1 modulation in schizophrenia, bipolar disorder, and substance abuse. Unlike other adamantane derivatives like memantine or amantadine, which lack this activity, (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol provides a novel chemical scaffold to explore TAAR1 pharmacology, potentially leading to the development of new antipsychotic or anti-addiction medications with a unique mechanism of action.

Chiral Building Block for Stereospecific Synthesis

As a high-purity (1R) stereoisomer, this compound is a critical building block for the asymmetric synthesis of more complex molecules . The rigid adamantane framework provides a sterically demanding, lipophilic anchor, while the chiral amino alcohol group offers two functional handles for further derivatization. This allows medicinal chemists to explore the impact of stereochemistry on the biological activity and pharmacokinetic properties of novel drug candidates, a capability that is not possible with racemic mixtures or achiral analogs.

P2X3-Mediated Pain Signaling Research

With its measurable antagonist activity at the P2X3 receptor (EC50 80 nM [4]), this compound can be employed as a tool to investigate the role of purinergic signaling in chronic pain, inflammation, and sensory transduction. While not as potent as some dedicated clinical candidates, its unique adamantane-based structure offers a new chemotype for probing P2X3 pharmacology, potentially revealing novel binding interactions or downstream signaling effects distinct from other known antagonists. This can be particularly useful in academic research settings for target validation and mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.